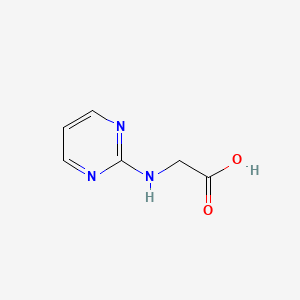
1-(4-Fluorophenyl)-5-methyl-2-phenylhexane-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluorophenyl)-5-methyl-2-phenylhexane-1,4-dione, also known as 4-F-MDPH, is a synthetic compound with a range of applications in scientific research. It is a white crystalline solid and has a molecular formula of C17H17FO2. 4-F-MDPH is used in the synthesis of a range of molecules, including drugs, pesticides, and other compounds. It has been extensively studied for its potential therapeutic applications and is used in laboratory experiments to investigate its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
1-(4-Fluorophenyl)-5-methyl-2-phenylhexane-1,4-dione has been studied for its potential therapeutic applications, including its ability to modulate the activity of certain enzymes and receptors. It has been used in laboratory experiments to investigate its biochemical and physiological effects, as well as its ability to modulate the activity of certain enzymes and receptors. In addition, it has been used to study the effects of certain drugs on the central nervous system.
Mecanismo De Acción
1-(4-Fluorophenyl)-5-methyl-2-phenylhexane-1,4-dione works by modulating the activity of certain enzymes and receptors. It binds to and inhibits the activity of the enzyme monoamine oxidase A (MAO-A), which is responsible for the breakdown of certain neurotransmitters, such as serotonin and dopamine. In addition, it binds to and activates the receptor 5-HT2A, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
1-(4-Fluorophenyl)-5-methyl-2-phenylhexane-1,4-dione has been found to produce a range of biochemical and physiological effects. Its inhibition of MAO-A activity can lead to increased levels of serotonin and dopamine, which can produce a range of effects on mood and behavior. In addition, its activation of the 5-HT2A receptor can lead to increased levels of serotonin, which can produce a range of effects on mood and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-Fluorophenyl)-5-methyl-2-phenylhexane-1,4-dione has a number of advantages for use in laboratory experiments. It is a relatively stable compound and can be synthesized in good yield and with high purity. In addition, it is relatively easy to handle and store. However, it is important to note that it is a relatively toxic compound and should be handled with caution.
Direcciones Futuras
There are a number of potential future directions for the use of 1-(4-Fluorophenyl)-5-methyl-2-phenylhexane-1,4-dione in scientific research. It could be used to further investigate its effects on the activity of enzymes and receptors, as well as its potential therapeutic applications. In addition, it could be used to study the effects of certain drugs on the central nervous system, and to investigate its potential as an antidepressant. Finally, it could be used to investigate its potential as a pesticide or herbicide, and its potential to interact with other compounds.
Métodos De Síntesis
1-(4-Fluorophenyl)-5-methyl-2-phenylhexane-1,4-dione can be synthesized by a range of methods, including the reaction of 4-fluorobenzaldehyde with ethyl acetoacetate in the presence of sodium ethoxide. This reaction yields the desired product in good yield and with high purity. Other methods include the reaction of 4-fluorophenol with ethyl acetoacetate in the presence of sodium ethoxide, as well as the reaction of 4-fluorobenzaldehyde with ethyl acetoacetate in the presence of potassium carbonate.
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-5-methyl-2-phenylhexane-1,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FO2/c1-13(2)18(21)12-17(14-6-4-3-5-7-14)19(22)15-8-10-16(20)11-9-15/h3-11,13,17H,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCRLKOWTRVWECA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)CC(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40563664 |
Source


|
| Record name | 1-(4-Fluorophenyl)-5-methyl-2-phenylhexane-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40563664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-5-methyl-2-phenylhexane-1,4-dione | |
CAS RN |
135833-82-8 |
Source


|
| Record name | 1-(4-Fluorophenyl)-5-methyl-2-phenylhexane-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40563664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

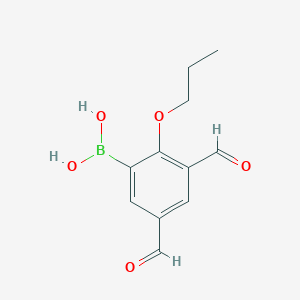
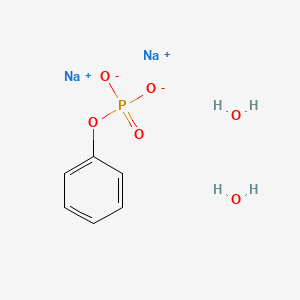
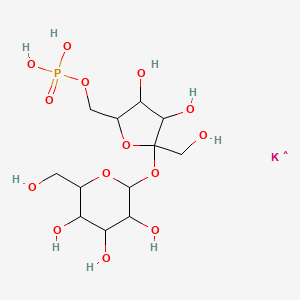
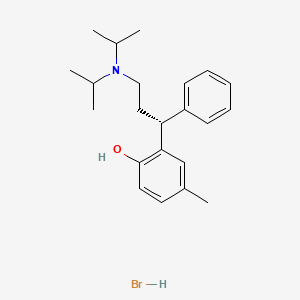
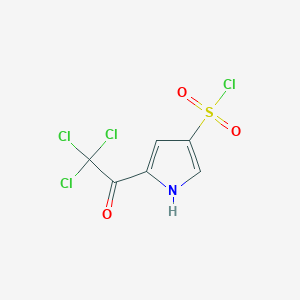
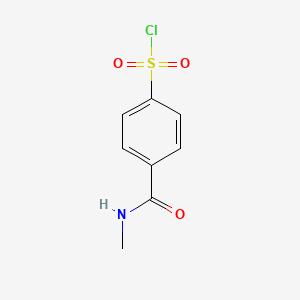
![3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B1316583.png)

![[6-(1H-Imidazol-1-yl)pyridin-3-yl]methylamine](/img/structure/B1316588.png)

![3-[(3-Methylbenzyl)oxy]benzoic acid](/img/structure/B1316595.png)
![3-[(2,2-Dimethylpropanoyl)amino]propanoic acid](/img/structure/B1316601.png)

